Selectivity for NOX4 Over NOX2: A Quantitative Comparison of GLX351322 and Alternative NOX Inhibitors
GLX351322 inhibits NOX4 with an IC₅₀ of 5 µM in a cell‑based H₂O₂ production assay, while its activity against NOX2 is substantially weaker (IC₅₀ = 40 µM) [1]. In contrast, the widely used pan‑NOX inhibitor VAS2870 inhibits NOX2 with an IC₅₀ of 0.7 µM and NOX4 with an IC₅₀ of 2.0 µM, demonstrating a less favorable selectivity window for NOX4‑specific interrogation [2]. The dual NOX1/4 inhibitor GKT137831 (setanaxib) exhibits Ki values of 110 nM and 140 nM for NOX1 and NOX4, respectively, but its clinical development emphasizes combined inhibition rather than pure NOX4 selectivity . The NOX4‑selective compound M13 (IC₅₀ = 0.01 µM) is more potent than GLX351322 but is a distinct chemotype with different physicochemical properties and is not as widely validated in vivo [3].
| Evidence Dimension | NOX4 vs. NOX2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | NOX4 IC₅₀ = 5 µM; NOX2 IC₅₀ = 40 µM |
| Comparator Or Baseline | VAS2870: NOX2 IC₅₀ = 0.7 µM, NOX4 IC₅₀ = 2.0 µM; GKT137831: NOX1 Ki = 110 nM, NOX4 Ki = 140 nM; M13: NOX4 IC₅₀ = 0.01 µM |
| Quantified Difference | GLX351322 provides an 8‑fold selectivity window for NOX4 over NOX2, whereas VAS2870 exhibits only a ~2.9‑fold preference and GKT137831 inhibits both NOX1 and NOX4 with similar potency. |
| Conditions | Cell‑based assay measuring H₂O₂ production in NOX‑overexpressing cell lines (hPBMC cells for NOX2); Ki values determined via enzymatic assays. |
Why This Matters
A clear selectivity window is essential for correctly attributing biological effects to NOX4 rather than to other NOX isoforms, which is a critical factor in experimental design and data interpretation.
- [1] PeptideDB. GLX351322 bioactivity data. View Source
- [2] Augsburger F, Filippova A, Jaquet V. Isoform‑selective NADPH oxidase inhibitor panel for pharmacological target validation. Free Radic Biol Med. 2020;148:60‑69. View Source
- [3] Augsburger F, Filippova A, Jaquet V. Isoform‑selective NADPH oxidase inhibitor panel for pharmacological target validation. Free Radic Biol Med. 2020;148:60‑69. View Source
